2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Description
2-[2-(4-Fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a benzisothiazole-trione derivative characterized by a 4-fluorophenyl-oxoethyl substituent.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4S/c16-11-7-5-10(6-8-11)13(18)9-17-15(19)12-3-1-2-4-14(12)22(17,20)21/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSMKUPJAVMUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326846 | |
| Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74918-65-3 | |
| Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301326846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thioamide Cyclization Approach
The benzisothiazole-1,1,3(2H)-trione core is typically constructed via cyclization of ortho-mercaptobenzoic acid derivatives. Patent EP2699557B1 demonstrates that treatment of 2-chlorobenzamide with potassium thiocyanate in DMF at 80°C for 12 hours generates the trione scaffold in 78% yield. Alternative protocols from CN102603646B employ iron(III) chloride-mediated oxidative cyclization of thioanisole precursors, achieving 82% purity after recrystallization.
Critical Parameters:
- Temperature range: 70-85°C
- Optimal base: Potassium carbonate (2.5 eq)
- Solvent impact on yield:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 78 | 95 |
| THF | 65 | 88 |
| Acetonitrile | 71 | 91 |
Sidechain Introduction Methodologies
Nucleophilic Alkylation
WO2017221187A1 details the most widely adopted route using 2-bromo-1-(4-fluorophenyl)ethanone as the alkylating agent. Reacting the benzisothiazole trione sodium salt (generated via NaH in DMSO) with 1.2 eq bromoethanone at 40°C for 6 hours affords the target compound in 67% yield.
Optimization Data:
- Base screening:
| Base | Conversion (%) |
|---|---|
| NaH | 92 |
| K₂CO₃ | 78 |
| DBU | 85 |
- Solvent effects on reaction rate:
Solvent Time (h) Yield (%) DMSO 6 67 DMF 8 59 NMP 5 71
Mitsunobu Coupling Strategy
CN108473443A reports an alternative approach using DIAD/PPh₃-mediated coupling of 2-hydroxy-1-(4-fluorophenyl)ethanone with the trione NH group. While achieving 73% yield, this method requires strict anhydrous conditions and generates triphenylphosphine oxide byproducts complicating purification.
Comparative Analysis:
| Parameter | Alkylation | Mitsunobu |
|---|---|---|
| Yield (%) | 67 | 73 |
| Purity (HPLC) | 98.5 | 95.2 |
| Byproduct Removal | Simple | Challenging |
| Scale-up Feasibility | Excellent | Moderate |
One-Pot Synthesis Developments
Tandem Cyclization-Alkylation
Recent advances in PMC4897268 demonstrate a sequential process starting from 2-fluorobenzoic acid:
- Thionation with P₂S₅ in xylene (110°C, 4h)
- In situ alkylation with 2-chloro-1-(4-fluorophenyl)ethanone
- Oxidative cyclization using H₂O₂/AcOH
This method achieves 58% overall yield but requires precise temperature control during the exothermic thionation step.
Purification Challenges and Solutions
Crystallization Optimization
EP3475288B1 emphasizes the critical role of mixed solvent systems:
- Optimal recrystallization solvent: Ethyl acetate/heptane (3:7 v/v)
- Cooling rate: 0.5°C/min to 4°C
- Key impurities removed:
- Unreacted bromoethanone (<0.1% residual)
- Di-alkylated byproduct (reduced from 4.2% to 0.3%)
Chromatographic Methods
For lab-scale preparations, WO2012142671A1 recommends normal-phase silica gel chromatography with ethyl acetate/hexane gradients (15-35% EA). However, CN102743330B notes that reversed-phase C18 columns provide better separation of polar byproducts in >100g batches.
Industrial-Scale Considerations
Cost Analysis of Routes
| Component | Alkylation Route Cost ($/kg) | Mitsunobu Route Cost ($/kg) |
|---|---|---|
| Raw Materials | 420 | 580 |
| Solvent Recovery | 85 | 120 |
| Waste Treatment | 110 | 95 |
| Total | 615 | 795 |
Emerging Methodologies
Flow Chemistry Approaches
Preliminary data from EP3681504B1 shows promise in continuous processing:
- Microreactor residence time: 8.5min
- Yield improvement: 82% vs batch 67%
- Throughput: 1.2kg/day using 50mL reactor
Enzymatic Coupling
Recent unpublished studies (2024) demonstrate lipase-mediated alkylation in ionic liquids:
- Candida antarctica Lipase B (CAL-B)
- [BMIM][PF₆] solvent system
- 45% conversion achieved at 35°C
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure has been characterized using techniques such as X-ray crystallography and NMR spectroscopy, confirming the presence of key functional groups that contribute to its biological activity.
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
- Anticancer Activity : Research indicates that derivatives of benzisothiazoles exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance interaction with biological targets involved in cancer proliferation pathways .
- Antimicrobial Properties : Benzisothiazole derivatives have been explored for their antimicrobial efficacy. The compound shows potential against a range of pathogens, suggesting its use as a lead structure for developing new antimicrobial agents .
- Neuroprotective Effects : Some studies suggest that compounds similar to 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's .
Therapeutic Potential
The therapeutic applications of this compound are diverse:
- Pharmaceutical Development : Given its biological activities, there is significant interest in developing formulations containing this compound for treating various diseases. Its potential as an anti-inflammatory agent has been noted in the context of autoimmune diseases .
- Drug Design : The structural features of 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione make it a valuable template for designing new drugs targeting specific receptors or pathways involved in disease mechanisms .
Case Studies
Several case studies have illustrated the application of this compound in research settings:
- Case Study 1 : A study evaluated the anticancer properties of benzisothiazole derivatives, including the target compound. Results indicated significant inhibition of cell growth in breast cancer cell lines, suggesting a mechanism involving apoptosis induction .
- Case Study 2 : An investigation into the antimicrobial efficacy of benzisothiazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study demonstrated that modifications to the benzisothiazole core could enhance antibacterial activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Features
- Bromophenyl analog : Crystal structure analysis () reveals a planar benzisothiazole-trione core with dihedral angles influenced by bromine’s steric effects. Symmetry codes indicate tight packing in the lattice .
Physicochemical Properties
| Property | Fluorophenyl Analog (Target) | Dihydroxyphenyl Analog (HTS09643) | Bromophenyl Analog | Morpholino Analog |
|---|---|---|---|---|
| Solubility | Moderate (polar solvents) | High (due to hydroxyl groups) | Low | High (morpholine) |
| Electron Effects | Electron-deficient (F) | Electron-rich (OH) | Neutral (Br) | Polar (N/O) |
| Thermal Stability | Likely high (F substitution) | Moderate (OH may degrade) | High | Moderate |
Biological Activity
The compound 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a derivative of benzisothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be described as follows:
- Chemical Formula : C12H8FNO3S
- Molecular Weight : 273.26 g/mol
- Structural Features :
- A benzisothiazole core
- A fluorophenyl substituent
- An oxoethyl group
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzisothiazole derivatives. The compound under discussion has shown significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating potent activity.
The proposed mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly at the G2/M phase.
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspase pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a study published in PubMed, researchers synthesized several derivatives of benzisothiazole and evaluated their anticancer activities. The specific compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 10 µM. The study concluded that structural modifications could enhance potency and selectivity against cancer cells .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of butyrylcholinesterase (BuChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound showed promising results as a selective inhibitor, suggesting potential applications in treating cognitive disorders .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione?
Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 1,2-benzisothiazole-1,1,3(2H)-trione with a halogenated intermediate like 2-chloro-1-(4-fluorophenyl)ethanone under basic conditions (e.g., K₂CO₃ in DMF) to form the oxoethyl linkage.
- Step 2 : Optimize reaction time and temperature (e.g., 80–100°C for 12–24 hrs) to maximize yield, as seen in analogous benzisothiazole syntheses .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and characterize using FT-IR (C=O stretch ~1700 cm⁻¹) and ¹H NMR (fluorophenyl protons at δ 7.2–7.8 ppm) .
Q. How should researchers characterize the compound’s structural and electronic properties?
Answer:
- Spectroscopy : Use ¹³C NMR to confirm the carbonyl (C=O) and fluorophenyl carbons. Mass spectrometry (ESI-MS) can verify molecular weight (expected [M+H]⁺ ~359.3 Da).
- X-ray crystallography : Employ SHELXL for refinement (e.g., monitor R-factor convergence below 5%) to resolve bond lengths and angles, particularly the benzisothiazole-oxoethyl torsion angle .
- Solvatochromism : Analyze UV-Vis shifts in solvents of varying polarity (e.g., ethanol vs. hexane) to assess electronic transitions influenced by the fluorophenyl group .
Advanced Research Questions
Q. How can computational modeling reconcile discrepancies between predicted and observed molecular geometries?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Compare computed bond lengths (e.g., C-S in benzisothiazole: ~1.65 Å) with crystallographic data.
- Torsional strain analysis : If experimental data shows deviations (e.g., oxoethyl group dihedral angle >10° from theory), consider solvent effects or crystal packing forces in the refinement process using ORTEP-3 .
- Example : A related compound showed a 0.05 Å discrepancy in C=O bond length between DFT and X-ray; this was attributed to intermolecular hydrogen bonding in the crystal lattice .
Q. What strategies address contradictory bioactivity results in enzyme inhibition assays?
Answer:
- Case study : A structural analog (HTS09643) initially showed PonAAS2 inhibition, but later studies attributed activity to non-enzymatic IAAld formation . To avoid false positives:
- Include negative controls without the enzyme.
- Use LC-MS/MS to track substrate conversion and rule out artifactual reactions.
- Perform dose-response curves (IC₅₀) in triplicate to confirm reproducibility.
- Structural analogs : Compare inhibitory potency with derivatives (e.g., 3-chlorophenyl vs. 4-fluorophenyl substitutions) to identify pharmacophore requirements .
Q. How can researchers optimize the compound’s stability under physiological conditions?
Answer:
- Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hrs. Monitor hydrolytic stability via HPLC; benzisothiazole triones are prone to ring-opening in basic media.
- Stabilization strategies :
- Introduce electron-withdrawing groups (e.g., nitro) to the benzisothiazole core to reduce nucleophilic attack.
- Encapsulate in cyclodextrin or liposomes to shield reactive motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
